3-[(E)-(benzylimino)methyl]phenol
Description
Properties
Molecular Formula |
C14H13NO |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-(benzyliminomethyl)phenol |
InChI |
InChI=1S/C14H13NO/c16-14-8-4-7-13(9-14)11-15-10-12-5-2-1-3-6-12/h1-9,11,16H,10H2 |
InChI Key |
DFEGWIDUPWZZFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=CC(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Key Steps
Reactant Preparation :
- 3-Hydroxybenzaldehyde (C₇H₆O₂) serves as the aldehyde component.
- Benzylamine (C₇H₉N) acts as the primary amine.
Reaction Setup :
Thermal Activation :
Isolation and Purification :
| Parameter | Value/Description | Source |
|---|---|---|
| Molar Ratio | 1:1 (Aldehyde:Amine) | |
| Solvent | Ethanol | |
| Reaction Time | 3–6 hours | |
| Yield | ~70–90% (Inferred) |
Solvent-Free Catalytic Synthesis
Alternative methods employ P₂O₅/SiO₂ or acid catalysts to accelerate reactions under solvent-free conditions.
Procedure
Grinding Method :
Workup :
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | P₂O₅/SiO₂ (2 mol%) | |
| Time | 30–60 minutes | |
| Yield | ~85–95% |
Metal-Catalyzed Reactions
While less common for simple Schiff bases, palladium or nickel catalysts have been used in related systems.
Example Protocol
- Reductive Amination :
| Parameter | Value/Description | Source |
|---|---|---|
| Reducing Agent | NaBH₄ | |
| Solvent | DCM | |
| Yield | ~60% |
Characterization Data
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (ESI-MS)
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Conventional Reflux | Simple, high purity | Long reaction time | 70–90% |
| P₂O₅/SiO₂ Catalysis | Fast, solvent-free | Requires grinding | 85–95% |
| Reductive Amination | Mild conditions | Requires reducing agents | ~60% |
Structural Verification
Single-crystal X-ray diffraction (SCXRD) is critical for confirming the E -configuration and molecular packing. For example:
- Dihedral Angle : ~180° between the phenyl and imine groups (E-configuration).
- Hydrogen Bonding : Intramolecular O–H···N interactions stabilize the structure.
Applications and Derivatives
3-[(E)-(Benzylimino)methyl]phenol serves as a ligand in metal-organic complexes, particularly for Co(II) , Ni(II) , and Zn(II) ions. Its derivatives, such as brominated or methylated analogs, exhibit enhanced catalytic or antimicrobial properties.
This synthesis framework, extrapolated from analogous compounds, provides a reliable pathway for preparing this compound. Experimental validation is essential to optimize yields and confirm structural details.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(benzylimino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the imine group can lead to the formation of secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones
Reduction: Secondary amines
Substitution: Substituted phenol derivatives
Scientific Research Applications
3-[(E)-(benzylimino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with various transition metals.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Industry: The compound is used in the synthesis of dyes and pigments, as well as in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 3-[(E)-(benzylimino)methyl]phenol involves its interaction with various molecular targets. The imine group can form coordination complexes with metal ions, which can then interact with biological molecules. The phenol group can undergo redox reactions, contributing to its antioxidant properties. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Positional Isomers and Substitution Effects
The position of the benzyliminomethyl group on the phenol ring significantly influences physicochemical properties. For example:
Key Observations :
- Steric and Electronic Effects : Substituents like Cl or Br at the 4-position (e.g., in compounds from ) increase electron-withdrawing effects, shifting NMR signals upfield compared to unsubstituted analogs .
- Melting Points : Bulky substituents (e.g., tert-butyl in ) elevate melting points due to enhanced crystal packing, whereas simpler analogs (e.g., 2-position isomer) have lower melting points .
Functional Group Variations
Modifications to the benzylamine or aldehyde moieties alter reactivity and applications:
Key Observations :
Spectroscopic and Crystallographic Comparisons
- NMR Shifts: The CH=N proton in this compound (δ ~8.2 ppm) aligns with its 2-position isomer, but aromatic proton signals differ due to altered ring substitution patterns .
- Crystal Packing : Bulky substituents (e.g., tert-butyl in ) induce stronger hydrogen-bonding networks, as shown by X-ray diffraction studies, whereas simpler analogs form less ordered structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
